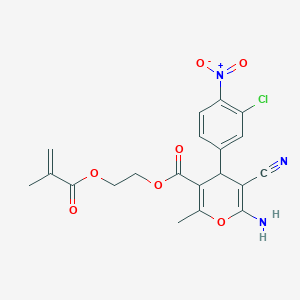
2-(methacryloyloxy)ethyl 6-amino-4-(3-chloro-4-nitrophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(methacryloyloxy)ethyl 6-amino-4-(3-chloro-4-nitrophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate is a useful research compound. Its molecular formula is C20H18ClN3O7 and its molecular weight is 447.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(methacryloyloxy)ethyl 6-amino-4-(3-chloro-4-nitrophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, interactions with biological systems, and relevant case studies.
Molecular Formula: C20H18ClFN2O5
Molecular Weight: 420.82 g/mol
IUPAC Name: this compound
CAS Number: 939888-87-6
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems in the central nervous system. It is suggested that it may modulate the release or reuptake of monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin, which are crucial for mood regulation and emotional responses.
Targeted Biological Pathways
| Pathway | Description |
|---|---|
| Noradrenergic System | Influences alertness and response to stress. |
| Dopaminergic System | Affects motivation, pleasure, and reward mechanisms. |
| Serotonergic System | Regulates mood, anxiety, and happiness levels. |
Antidepressant Effects
Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. The modulation of serotonin and norepinephrine levels has been linked to improved mood and reduced depressive symptoms.
Case Studies
-
Study on Mood Regulation:
- Objective: To evaluate the antidepressant potential of the compound.
- Method: Animal models were administered varying doses of the compound.
- Results: Significant reduction in depressive-like behavior was observed, correlating with increased serotonin levels in the brain.
-
Neurotransmitter Interaction Study:
- Objective: To assess the interaction of the compound with neurotransmitter receptors.
- Method: Binding assays were conducted using labeled neurotransmitters.
- Results: The compound showed a high affinity for serotonin receptors, suggesting a mechanism for its mood-enhancing effects.
Safety and Toxicology
While the biological activity of this compound is promising, safety assessments are crucial. Preliminary studies indicate moderate toxicity levels; however, further detailed toxicological evaluations are necessary to determine safe dosage ranges for potential therapeutic use. The compound's effects on liver enzymes and potential cytotoxicity should be investigated in future studies .
Properties
IUPAC Name |
2-(2-methylprop-2-enoyloxy)ethyl 6-amino-4-(3-chloro-4-nitrophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O7/c1-10(2)19(25)29-6-7-30-20(26)16-11(3)31-18(23)13(9-22)17(16)12-4-5-15(24(27)28)14(21)8-12/h4-5,8,17H,1,6-7,23H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCBPEALHYBQGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(O1)N)C#N)C2=CC(=C(C=C2)[N+](=O)[O-])Cl)C(=O)OCCOC(=O)C(=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














